3-(2-Phenoxyphenoxy)pyrrolidine
Description
3-(2-Phenoxyphenoxy)pyrrolidine is a pyrrolidine derivative featuring a phenoxy-substituted phenoxy group at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capacity, and adaptability for structural modifications. These derivatives are synthesized via nucleophilic substitutions or multicomponent reactions (e.g., ) and are frequently evaluated for biological activities such as enzyme inhibition, receptor binding, and anticancer effects .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(2-phenoxyphenoxy)pyrrolidine |
InChI |
InChI=1S/C16H17NO2/c1-2-6-13(7-3-1)18-15-8-4-5-9-16(15)19-14-10-11-17-12-14/h1-9,14,17H,10-12H2 |
InChI Key |
KTNFGFVALKSRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyphenoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-phenoxyphenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(2-Phenoxyphenoxy)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyphenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : Research indicates that 3-(2-Phenoxyphenoxy)pyrrolidine may act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism, glucose homeostasis, and inflammation. This interaction suggests potential applications in managing metabolic disorders and chronic inflammatory diseases.
- Anti-inflammatory Effects : Compounds similar to 3-(2-Phenoxyphenoxy)pyrrolidine have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which is essential for protecting cells from oxidative stress associated with chronic diseases such as cancer and neurodegenerative disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains, addressing the need for novel treatments in the context of rising antibiotic resistance.
Material Science
The unique structural properties of 3-(2-Phenoxyphenoxy)pyrrolidine also lend themselves to applications in material science:
- Polymer Development : The compound can be utilized in synthesizing new materials with specific properties, including polymers and coatings that require enhanced durability or functionality.
- Flame Retardant Materials : Research into similar compounds has indicated potential applications in developing flame-retardant materials, which are critical in various industrial applications .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of 3-(2-Phenoxyphenoxy)pyrrolidine:
- Metabolic Syndrome Management : A study highlighted the compound's potential to improve insulin sensitivity and lipid metabolism through PPAR modulation, suggesting its use in metabolic syndrome management .
- Chronic Inflammatory Diseases : Clinical evaluations have shown that compounds with similar structures can reduce inflammation markers in patients suffering from chronic inflammatory conditions .
- Infectious Diseases : Investigations into the antimicrobial activity of this compound revealed effectiveness against certain resistant bacterial strains, paving the way for new therapeutic strategies .
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., nitro, chloro) improve receptor binding and stability .
- Lipophilic substituents (e.g., methyl, fluoro) enhance membrane permeability .
- Stereochemistry (e.g., R-configuration in nitrophenoxy derivatives) influences activity and metabolic pathways .
Enzyme Inhibition and Receptor Binding
- Caspase-3/7 Inhibition: 2-(Phenoxymethyl)pyrrolidine derivatives on an isatin core (e.g., compounds 20a–k) showed higher activity than sulphonyl analogs. Para-substituted electron-donating groups (e.g., -OCH₃) reduced inhibition, while electron-withdrawing groups (e.g., -NO₂) enhanced potency .
- Akt Interaction : Pyrrolidine-hydroxamate hybrids exhibited GI₅₀ values of 21.1–32.5 µM against cancer cells, with stereochemistry having negligible impact .
- Melanocortin-4 Receptor (MC4R): 4-Chlorophenyl-pyrrolidine derivatives demonstrated nanomolar affinity (Ki = 1.0 nM) and agonist potency (EC₅₀ = 3.8 nM). Stereochemical inversion (R,S vs. S,R) reduced cAMP production despite similar binding .
Impact of Fluorination and Heterocyclic Modifications
- D-Proline Substitution : Replacing pyrrolidine with D-proline (Compound 31) reduced potency 9-fold, highlighting the scaffold’s sensitivity to conformational changes .
Physicochemical Properties
Biological Activity
3-(2-Phenoxyphenoxy)pyrrolidine is a synthetic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-(2-Phenoxyphenoxy)pyrrolidine features a pyrrolidine ring substituted with two phenoxy groups, which contributes to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of 3-(2-Phenoxyphenoxy)pyrrolidine is thought to arise from its interaction with various biological targets, including enzymes and receptors. The presence of the phenoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds featuring phenoxy groups have been studied for their antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
- Neuroprotective Effects : Phenoxy-containing compounds are being explored for their potential in treating neurodegenerative diseases by targeting specific neurotransmitter receptors.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Research :
-
Neuroprotective Studies :
- Research has highlighted the role of similar compounds in modulating nitric oxide synthase (nNOS) activity, suggesting potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease . The binding affinity of these compounds to nNOS was evaluated through molecular docking studies, showing promising results.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 3-(2-Phenoxyphenoxy)pyrrolidine | Antimicrobial | TBD | PBP3 |
| Phenoxyalkylamines | Neuroprotective | 0.5 | H3R |
| Pyrrolidine derivatives | Anticancer | 1.9 | VEGFR |
Future Directions
The ongoing research into 3-(2-Phenoxyphenoxy)pyrrolidine suggests several avenues for future exploration:
- Optimization of Structure : Further modifications to enhance potency and selectivity against specific targets could yield more effective therapeutic agents.
- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for evaluating the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
